molecular formula C13H13NO4 B14429394 Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- CAS No. 80589-78-2

Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)-

Katalognummer: B14429394
CAS-Nummer: 80589-78-2
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: BDCKBJJYDVLYCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- is an organic compound with the molecular formula C13H13NO4. It is a derivative of benzeneacetic acid, where the benzene ring is substituted with a 5-ethoxy-2-oxazolyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- typically involves the reaction of benzeneacetic acid with ethoxy-oxazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production methods for Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced chemical reactors and purification techniques to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- include other benzeneacetic acid derivatives and oxazole-containing compounds. Examples include:

Uniqueness

The uniqueness of Benzeneacetic acid, 4-(5-ethoxy-2-oxazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

80589-78-2

Molekularformel

C13H13NO4

Molekulargewicht

247.25 g/mol

IUPAC-Name

2-[4-(5-ethoxy-1,3-oxazol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C13H13NO4/c1-2-17-12-8-14-13(18-12)10-5-3-9(4-6-10)7-11(15)16/h3-6,8H,2,7H2,1H3,(H,15,16)

InChI-Schlüssel

BDCKBJJYDVLYCH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CN=C(O1)C2=CC=C(C=C2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.